molecular formula C12H17BN2O3 B3224259 3-(4-Acetylpiperazin-1-yl)phenylboronic acid CAS No. 1228182-95-3

3-(4-Acetylpiperazin-1-yl)phenylboronic acid

Cat. No.: B3224259
CAS No.: 1228182-95-3
M. Wt: 248.09 g/mol
InChI Key: QLLLVOUPTPJEGR-UHFFFAOYSA-N
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Description

3-(4-Acetylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 4-acetylpiperazine group at the meta position. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (via its boronic acid moiety) and as a building block for complex molecules such as Zn(II) phthalocyanines . The acetyl group on the piperazine ring enhances electronic modulation, which can influence reactivity and stability in catalytic processes or biological interactions.

Properties

IUPAC Name

[3-(4-acetylpiperazin-1-yl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9,17-18H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLLVOUPTPJEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301236148
Record name B-[3-(4-Acetyl-1-piperazinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-95-3
Record name B-[3-(4-Acetyl-1-piperazinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228182-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[3-(4-Acetyl-1-piperazinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301236148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylpiperazin-1-yl)phenylboronic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-acetylpiperazine, is synthesized by reacting piperazine with acetic anhydride under controlled conditions.

    Borylation Reaction: The piperazine derivative is then subjected to a borylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylpiperazin-1-yl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The acetyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Boronic acids, including 3-(4-Acetylpiperazin-1-yl)phenylboronic acid, have been studied for their anticancer properties. They can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound's structural features may enhance its binding affinity to targets involved in cancer progression.

  • Mechanism : The inhibition of proteasome activity disrupts protein degradation pathways essential for cancer cell survival.

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. The introduction of the acetylpiperazine moiety may enhance these properties.

  • Case Study : A review highlighted the effectiveness of boronic acids against various bacterial strains, suggesting potential for developing new antibiotics .

Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed cross-coupling reactions, which are fundamental in synthesizing complex organic molecules.

  • Example Reactions :
    • Miyaura borylation: This method allows for the formation of arylboronic acids from aryl halides, facilitating further synthetic transformations.
Reaction TypeSubstrateConditionsYield
Miyaura BorylationAryl HalidePd catalyst, baseHigh
C–N CouplingMorpholinePd catalystModerate

Sensor Technology

The unique properties of boronic acids make them suitable for applications in sensor technology, particularly in detecting biomolecules such as glucose.

  • Mechanism : The reversible binding of boronic acids to diols (like glucose) can be exploited to develop sensors with high specificity and sensitivity.

Summary of Unique Characteristics

The structure of this compound contributes to its diverse applications:

Compound NameStructure FeaturesUnique Characteristics
This compoundPiperazine ring with acetyl substitutionEnhanced solubility and binding properties
Boronic Acid DerivativesVarying functional groupsBroad biological activity spectrum

Mechanism of Action

The mechanism of action of 3-(4-Acetylpiperazin-1-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

The following analysis compares 3-(4-Acetylpiperazin-1-yl)phenylboronic acid with structurally related phenylboronic acids containing piperazine or analogous nitrogenous substituents. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Piperazine-Modified Phenylboronic Acids
Compound Name Piperazine Substituent Phenyl Substituent Molecular Formula CAS Number Key Applications/Notes
This compound Acetyl None C₁₃H₁₈BN₃O₃ Not available Synthesis of Zn(II) phthalocyanines
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid Ethyl Fluorine, methylene linker C₁₄H₂₀BFN₃O₂ 1704063-94-4 Discontinued; research use
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid Boc (tert-butoxycarbonyl) None C₁₆H₂₄BN₃O₄ Not available Protected intermediate for peptide synthesis
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid Methyl Fluorine, ethoxy linker C₁₄H₂₀BFN₃O₃ 1704064-12-9 Medicinal chemistry applications
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid Methyl Fluorine, propoxy linker C₁₅H₂₃BFN₃O₃ 1704064-05-0 Sold for drug discovery

Stability and Handling

  • Safety : Piperazine-containing boronic acids generally require protective equipment (gloves, masks) to prevent inhalation or dermal exposure .

Biological Activity

3-(4-Acetylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C₁₂H₁₇BN₂O₃ and a molecular weight of approximately 248.086 g/mol, consists of a phenyl group linked to a boronic acid moiety and a piperazine ring substituted with an acetyl group at the 4-position. The presence of the boronic acid functional group enables this compound to participate in various biological interactions, making it a candidate for further research in pharmacology.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anticancer Activity : Boronic acids are known for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation. Studies suggest that derivatives like this compound may enhance the efficacy of existing anticancer drugs by overcoming resistance mechanisms .
  • Antibacterial and Antiviral Effects : Some boronic acid derivatives have shown promise as antibacterial and antiviral agents. Their mechanism often involves the inhibition of specific enzymes crucial for bacterial and viral replication .
  • Binding Affinity : The compound has been studied for its binding affinity to various biological targets, including receptors involved in neurotransmission and cancer pathways. For instance, research has indicated that modifications to the piperazine ring can significantly affect binding properties and selectivity towards specific targets .

Structure-Activity Relationship (SAR)

The unique combination of the piperazine ring and acetyl group in this compound may enhance its solubility and binding properties compared to simpler analogs. A comparative analysis of similar compounds reveals that structural modifications can lead to varying degrees of biological activity:

Compound NameStructure FeaturesUnique Characteristics
4-Acetylphenylboronic AcidPhenolic structure with an acetyl groupUsed in similar coupling reactions
3-(Piperazin-1-yl)phenylboronic AcidPiperazine ring without acetyl substitutionMay exhibit different biological activity
3-(4-Methylpiperazin-1-yl)phenylboronic AcidMethyl substitution on piperazinePotentially alters binding properties
Phenylboronic AcidSimple phenolic structure without substitutionsFundamental compound in boron chemistry

In Vivo Studies

A study published in the Journal of Medicinal Chemistry explored the efficacy of various boronic acid derivatives, including this compound, against cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for drug development .

Mechanistic Insights

Further investigation into the mechanistic pathways revealed that this compound may act by modulating key signaling pathways involved in cell survival and apoptosis. This was supported by protein crystallography studies that demonstrated strong interactions between the compound and target proteins involved in these pathways .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Acetylpiperazin-1-yl)phenylboronic acid, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated aryl precursor (e.g., 3-bromo-4-acetylpiperazinylbenzene) and a boronic acid pinacol ester, using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Key steps:

  • Catalyst selection : Pd-based catalysts (0.5–2 mol%) in toluene/THF at 80–100°C.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
  • Purity optimization : Use HPLC (≥99% purity threshold, as in ) to monitor impurities like residual palladium or unreacted starting materials. Adjust reaction time and temperature to minimize byproducts.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetylpiperazinyl group integration) and boronic acid proton resonance (~δ 7.5–8.5 ppm) .
  • HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity and quantify impurities (e.g., ≤0.5% boronic acid dimer) .
  • IR Spectroscopy : Validate boronic acid B-O stretching (~1340 cm⁻¹) and acetyl C=O (~1660 cm⁻¹) .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
As a boronic acid partner, it reacts with aryl halides (e.g., bromoarenes) under Pd catalysis. Example protocol:

  • Conditions : 1.2 eq boronic acid, 1 mol% Pd(OAc)₂, 2 eq K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12h .
  • Workup : Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography. Monitor coupling efficiency using LC-MS.

Advanced: How can DFT/B3LYP computational methods predict its reactivity and electronic properties?

Methodological Answer:

  • Geometry optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to model molecular structure and frontier orbitals .
  • Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for cross-coupling .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to resolve structural ambiguities .

Advanced: What strategies address solubility limitations in aqueous or organic solvents?

Methodological Answer:

  • Co-solvent systems : Use DMSO (10–20% v/v) or ethanol/water mixtures to enhance solubility without degrading the boronic acid moiety .
  • pH adjustment : Stabilize boronic acid in basic conditions (pH 9.5–10.0) to prevent cyclization or precipitation .
  • Lyophilization : Prepare stable stock solutions in anhydrous DMSO (10 mM) stored at -20°C .

Advanced: How can researchers resolve contradictions between NMR data and computational predictions?

Methodological Answer:

  • Dynamic effects : Account for rotational barriers in acetylpiperazinyl groups via variable-temperature NMR to explain discrepancies in peak splitting .
  • Tautomerism : Investigate boroxine formation (cyclic trimer) using ¹¹B NMR if unexpected peaks arise .
  • Synchrotron XRD : Resolve crystal structures to validate computational models .

Advanced: What role does this compound play in bioconjugation or targeting biological systems?

Methodological Answer:

  • Glycoprotein binding : Leverage boronic acid-diol interactions (e.g., with sialic acid residues) for targeted drug delivery .
  • Protocol : Incubate with biomolecules (e.g., antibodies) in pH 8.5 buffer (0.1 M bicarbonate) at 4°C for 24h. Purify conjugates via size-exclusion chromatography .

Advanced: How can reaction conditions be optimized to suppress undesired protodeboronation?

Methodological Answer:

  • Additives : Include 2–5 eq of NaHCO₃ or Cs₂CO₃ to stabilize the boronate intermediate .
  • Low-temperature protocols : Conduct reactions at 50°C to minimize decomposition .
  • Monitoring : Use ¹¹B NMR or LC-MS to track boronic acid integrity during reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Acetylpiperazin-1-yl)phenylboronic acid

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